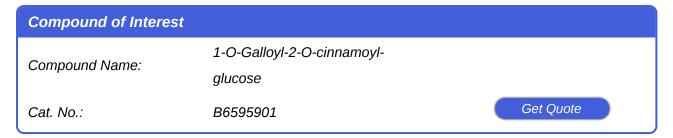


An In-depth Technical Guide on 1-O-Galloyl-2-Ocinnamoyl-glucose

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin found in the medicinal plant Rheum palmatum L., commonly known as Chinese rhubarb.[1] This complex phenolic compound, characterized by the esterification of a glucose core with both gallic acid and cinnamic acid, is of growing interest to the scientific community. Its structural motifs suggest potential biological activities, particularly in areas related to enzyme inhibition and metabolic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, and potential biological significance of **1-O-Galloyl-2-O-cinnamoyl-glucose**, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of **1-O-Galloyl-2-O-cinnamoyl-glucose** consists of a central β -D-glucose molecule. The galloyl group is attached at the anomeric position (C-1), and the cinnamoyl group is esterified at the C-2 position.

Systematic Name: 2-O-cinnamoyl-1-O-galloyl-β-D-glucose[2] Molecular Formula: C22H22O11[3]

Molecular Weight: 462.40 g/mol [3] CAS Number: 791836-69-6[1][2]



While detailed experimental data for all physicochemical properties are not readily available in the public domain, the following table summarizes key known and predicted values.

Property	Value	Source
Molecular Formula	C22H22O11	[3]
Molecular Weight	462.40 g/mol	[3]
CAS Number	791836-69-6	[1][2]
Predicted Boiling Point	800.8 ± 65.0 °C	[1]

Spectroscopic Data

Detailed ¹H and ¹³C NMR and mass spectrometry data for **1-O-Galloyl-2-O-cinnamoyl-glucose** are not explicitly detailed in readily available literature. The identification in the primary literature was based on matching retention times and mass spectral fragmentation patterns with established data, which is not publicly presented.[4] For researchers aiming to characterize this molecule, the following represents a general guide to the expected spectroscopic features based on the known structure and data from similar compounds.[5][6]

Expected ¹H NMR Spectral Features:

- Glucose Protons: A series of signals in the δ 3.5-6.0 ppm range. The anomeric proton (H-1) is expected to be a doublet with a large coupling constant, characteristic of a β-configuration.
- Galloyl Protons: A singlet in the aromatic region (δ 6.8-7.2 ppm) corresponding to the two equivalent protons on the galloyl ring.
- Cinnamoyl Protons: Signals in the aromatic region (δ 7.2-7.8 ppm) for the phenyl group and two doublets in the olefinic region (δ 6.3-7.9 ppm) for the vinyl protons, showing a large trans-coupling constant.

Expected ¹³C NMR Spectral Features:

• Glucose Carbons: Signals in the δ 60-100 ppm range.



- Galloyl Carbons: Signals for the carboxyl group (δ ~165 ppm), the oxygenated aromatic carbons (δ ~145 ppm and ~139 ppm), the non-protonated aromatic carbon (δ ~120 ppm), and the protonated aromatic carbons (δ ~110 ppm).
- Cinnamoyl Carbons: Signals for the carboxyl group (δ ~166 ppm), the phenyl carbons (δ ~128-134 ppm), and the vinyl carbons (δ ~118 and ~145 ppm).

Expected Mass Spectrometry Fragmentation: In negative ion mode ESI-MS/MS, the fragmentation pattern would likely involve the neutral loss of the galloyl and cinnamoyl moieties. A characteristic fragment would be the galloyl carboxylate anion at m/z 169.[7]

Experimental Protocols Isolation from Rheum palmatum L.

A reported method for the isolation of **1-O-Galloyl-2-O-cinnamoyl-glucose** utilizes High-Speed Counter-Current Chromatography (HSCCC) combined with rapid preparative chromatography.[4]

- 1. Extraction: a. The dried and powdered roots of Rheum palmatum are extracted with a suitable solvent such as 70% methanol.
- 2. HSCCC Separation: a. Apparatus: A High-Speed Counter-Current Chromatograph. b. Two-Phase Solvent System: A mixture of n-hexane—ethyl acetate—n-butanol—water at a volume ratio of 1:2:1:4 is prepared, thoroughly equilibrated, and the two phases separated.[4] c. Procedure: i. The HSCCC column is first filled with the stationary phase (the upper phase). ii. The crude extract, dissolved in a small volume of the mobile phase, is injected into the sample loop. iii. The apparatus is rotated at a high speed (e.g., 800-1000 rpm), and the mobile phase (the lower phase) is pumped through the column at a specific flow rate. iv. The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram. d. Post-HSCCC Purification: Fractions containing the target compound may require further purification using rapid preparative chromatography.
- 3. Compound Identification: a. The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). b. Structural elucidation is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



Proposed Chemical Synthesis Workflow

A specific, detailed synthesis protocol for **1-O-Galloyl-2-O-cinnamoyl-glucose** is not currently available in the literature. However, a plausible synthetic route can be devised based on established methods for the selective acylation of glucose.[8][9]



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Proposed Synthetic Workflow for 1-O-Galloyl-2-O-cinnamoyl-glucose

- Selective Protection: The hydroxyl groups at positions 3, 4, and 6 of β-D-glucose would be protected using appropriate protecting groups that can be removed under conditions that do not affect the ester linkages.
- Selective Galloylation: The anomeric hydroxyl group at C-1 would be selectively esterified with a protected gallic acid derivative, followed by removal of the galloyl protecting groups.
- Selective Cinnamoylation: The hydroxyl group at C-2 would then be esterified with cinnamic acid or an activated derivative.
- Deprotection: The protecting groups on the glucose backbone would be removed to yield the final product.

Biological Activity and Signaling Pathways

While direct biological studies on **1-O-Galloyl-2-O-cinnamoyl-glucose** are limited, research on structurally related compounds from rhubarb suggests a potential role as an inhibitor of squalene epoxidase.[10][11] Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway.[12]

Squalene Epoxidase Inhibition

A study on galloyl esters from rhubarb demonstrated that compounds such as 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose are potent inhibitors of rat squalene epoxidase, with an IC₅₀ value



of 0.58 μM.[10][11] Given the structural similarity, it is plausible that **1-O-Galloyl-2-O-cinnamoyl-glucose** exhibits similar inhibitory activity.

Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA.[13][14] Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis.[12][15] Inhibition of this enzyme leads to a reduction in cholesterol production.



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Cholesterol Biosynthesis Pathway and Potential Inhibition by **1-O-Galloyl-2-O-cinnamoyl-glucose**

Conclusion

1-O-Galloyl-2-O-cinnamoyl-glucose is a complex natural product with a well-defined chemical structure. While detailed experimental data on its spectroscopic properties and biological activity are still emerging, its presence in a medicinally important plant and the known activity of related compounds make it a molecule of significant interest for further research. The development of robust isolation and synthetic protocols will be crucial for enabling more indepth studies into its potential as a therapeutic agent, particularly in the context of metabolic disorders related to cholesterol biosynthesis.

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